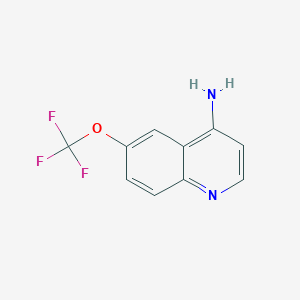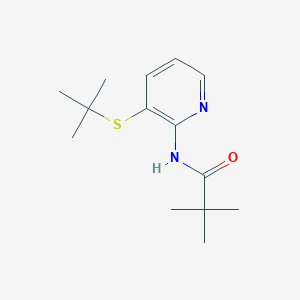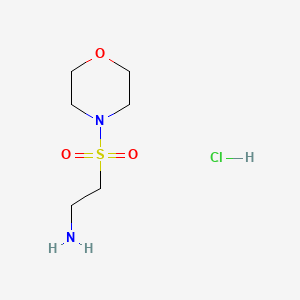![molecular formula C6H2BrClN2S B1289557 6-Bromo-4-chlorothieno[3,2-D]pyrimidine CAS No. 225385-03-5](/img/structure/B1289557.png)
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
概要
説明
6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a chemical compound with the molecular formula C6H2BrClN2S . It appears as a solid and has no reported odor . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine starting from cheap bulk chemicals has been developed . The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine is 249.52 . The InChI code is 1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H and the InChI key is CMIXHHOZGMSYKN-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves a series of reactions, starting with the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination .Physical And Chemical Properties Analysis
6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a solid . The storage temperature should be kept in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Antimicrobial Agents
The thienopyrimidine scaffold has been explored for its antimicrobial properties. Researchers have investigated derivatives of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine as potential antibacterial and antifungal agents . These compounds may exhibit activity against various pathogens, making them valuable in combating infections.
Antiviral Agents
Viruses pose significant health challenges, and novel antiviral agents are continually sought. The thienopyrimidine core has been studied for its potential in treating viral infections. Researchers have explored derivatives of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine as anti-HIV agents and for other viral diseases . Their mode of action and efficacy against specific viruses remain areas of active investigation.
Adenosine A2A Receptor Antagonists
Adenosine receptors play crucial roles in various physiological processes. Some derivatives of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine act as adenosine A2A receptor antagonists. These compounds are being studied for their potential in treating neurodegenerative disorders, including Parkinson’s disease . Their ability to modulate adenosine signaling makes them promising candidates.
Immunosuppressive Agents
In the field of immunology, researchers have explored the immunosuppressive properties of thienopyrimidine derivatives. Some compounds related to 6-Bromo-4-chlorothieno[2,3-d]pyrimidine exhibit immunomodulatory effects, which could be valuable in autoimmune diseases or organ transplantation . Understanding their mechanisms of action and safety profiles is essential for clinical translation.
Bone Disease Treatment (Osteoporosis)
The thienopyrimidine scaffold has also been investigated for its potential in treating bone diseases, including osteoporosis. Researchers have explored derivatives of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine as bone-targeting agents . These compounds may enhance bone density or inhibit bone resorption pathways, offering new therapeutic avenues.
Anticancer Agents
Cancer research benefits from novel compounds with selective anticancer activity. Some derivatives of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine have shown promise as potential anticancer agents . Their mechanisms of action, target specificity, and preclinical efficacy are areas of ongoing investigation. Researchers aim to develop compounds that selectively inhibit cancer cell growth while sparing healthy cells.
Safety And Hazards
将来の方向性
Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, have a wide range of pharmacological effects and are frequently used in medicinal chemistry . They have potential applications in the treatment of various diseases, including antimicrobial, antifungal, antiviral, bone diseases including osteoporosis, Parkinson’s disease, HIV, immunosuppressive, and anticancer agents . Therefore, the future directions of this compound could involve further exploration of these applications.
特性
IUPAC Name |
6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKAKJGOZXERRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593326 | |
| Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chlorothieno[3,2-D]pyrimidine | |
CAS RN |
225385-03-5 | |
| Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)





![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)



![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)